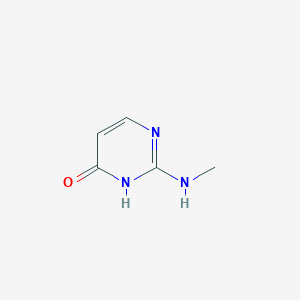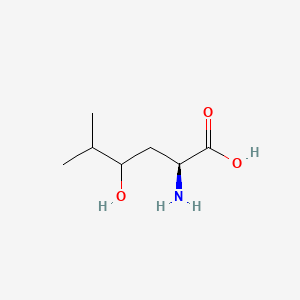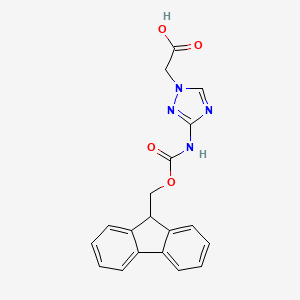
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a triazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Acetic Acid: The final step involves coupling the triazole-Fmoc intermediate with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the Fmoc group.
Substitution: Substituted triazole derivatives.
科学研究应用
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during coupling reactions, preventing unwanted side reactions. The triazole ring provides stability and can participate in various chemical reactions, enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid .
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid .
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications.
属性
分子式 |
C19H16N4O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C19H16N4O4/c24-17(25)9-23-11-20-18(22-23)21-19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,24,25)(H,21,22,26) |
InChI 键 |
STRGCQDWXMIUPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NN(C=N4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



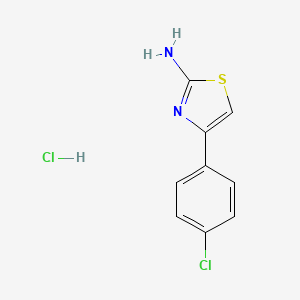
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)

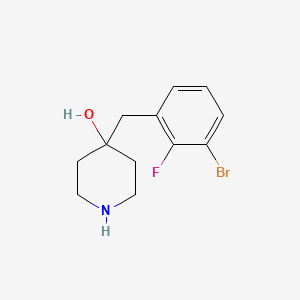
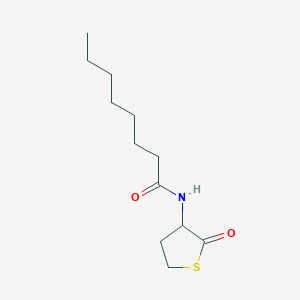
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)




![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
